molecular formula C7H7FN2 B1308543 2-Fluorobenzamidine CAS No. 71204-93-8

2-Fluorobenzamidine

Cat. No.: B1308543
CAS No.: 71204-93-8
M. Wt: 138.14 g/mol
InChI Key: HIEHSPCNXRHNRG-UHFFFAOYSA-N
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Description

2-Fluorobenzamidine is an organic compound with the chemical formula C7H7FN2. It is a derivative of benzamidine, which is known for its role as an inhibitor of serine proteases.

Scientific Research Applications

2-Fluorobenzamidine has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "2-Fluorobenzamidine" . Personal protective equipment and adequate ventilation are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobenzamidine typically involves the reaction of 2-aminobenzamide with hydrogen fluoride. Another method includes the reaction of hydrogen fluoride with benzoyl chloride to obtain 2-fluorobenzamide, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory methods with optimization for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzamidine core.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while oxidation and reduction reactions can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Fluorobenzamidine involves its interaction with specific molecular targets, such as serine proteases. By inhibiting these enzymes, the compound can interfere with various biological pathways. In cancer research, it has been shown to down-regulate the expression of CDK1 and HER2 while up-regulating p53, p21, ESR-α, and CAS3, leading to pro-apoptotic and anti-metastatic effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluorobenzamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serine proteases and its potential antitumor activity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEHSPCNXRHNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401925
Record name 2-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71204-93-8
Record name 2-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hexamethyldisilazane (19.4 g, 120 mmol) in diethyl ether (200 ml) was added dropwise a 1.6 N solution (75.0 ml, 120 mmol) of n-butyllithium in hexane under ice-cooling. Thereto 2-fluorobenzonitrile (7.01 g, 57.9 mmol) was added, followed by stirring at room temperature for 2 hours. Thereto 3 N hydrochloric acid (80 ml) was added dropwise under ice-cooling, and the reaction mixture was stirred at room temperature for 0.5 hour. Water (200 ml) was added thereto, and the ether layer was removed. The aqueous layer was basified with an aqueous 3 N sodium hydroxide solution, and then extracted with chloroform. The extracts were dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 5.17 g (64.7%) of the desired product as a solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
64.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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